molecular formula C19H15N3S B378415 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine

Cat. No.: B378415
M. Wt: 317.4g/mol
InChI Key: WVBRUUFGHJMSLF-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives

Properties

Molecular Formula

C19H15N3S

Molecular Weight

317.4g/mol

IUPAC Name

(E)-N-(1-benzylbenzimidazol-2-yl)-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C19H15N3S/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-13H,14H2/b20-13+

InChI Key

WVBRUUFGHJMSLF-DEDYPNTBSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CS4

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine typically involves the condensation of 1-benzyl-1H-benzimidazole with 2-thienylmethyleneamine. This reaction can be carried out under various conditions, such as refluxing in an appropriate solvent (e.g., ethanol or acetonitrile) in the presence of a catalyst (e.g., p-toluenesulfonic acid).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-benzimidazol-2-yl)-N-(2-furylmethylene)amine
  • N-(1-benzyl-1H-benzimidazol-2-yl)-N-(2-pyridylmethylene)amine

Uniqueness

1-benzyl-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs.

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